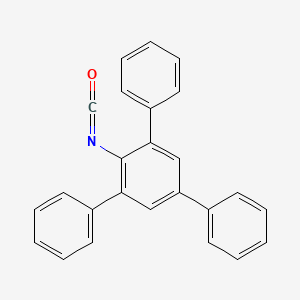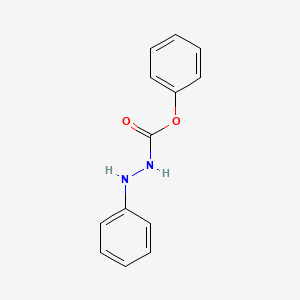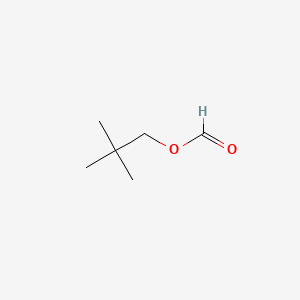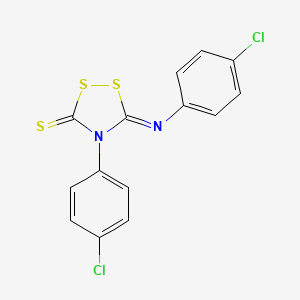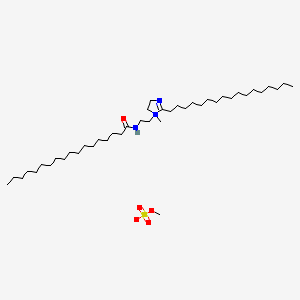
2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and commercial applications. This compound is particularly valued for its ability to reduce surface tension and its antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate typically involves the following steps:
Formation of the Imidazoline Ring: The initial step involves the reaction of stearic acid with diethylenetriamine to form an imidazoline intermediate. This reaction is usually carried out under reflux conditions with a suitable solvent.
Quaternization: The imidazoline intermediate is then reacted with methyl sulfate to form the quaternary ammonium compound. This step is typically performed at elevated temperatures to ensure complete quaternization.
Purification: The final product is purified through crystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. The purification process may involve multiple steps, including filtration, distillation, and recrystallization.
化学反応の分析
Types of Reactions
2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with conditions varying depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolinium derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
科学的研究の応用
2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions and processes, aiding in the formation of emulsions and dispersions.
Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studies involving microbial inhibition and cell membrane interactions.
Medicine: It is explored for its potential use in drug delivery systems, where its surfactant properties can enhance the solubility and bioavailability of pharmaceutical compounds.
Industry: The compound is used in the formulation of personal care products, detergents, and industrial cleaners due to its ability to reduce surface tension and provide antimicrobial effects.
作用機序
The mechanism of action of 2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate involves its interaction with cell membranes. The compound’s quaternary ammonium structure allows it to disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial action is particularly effective against a wide range of bacteria and fungi.
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic, with a similar mechanism of action.
Dodecylbenzenesulfonic Acid: A surfactant with strong detergent properties, commonly used in industrial applications.
Uniqueness
2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it particularly valuable in applications where both properties are required.
特性
CAS番号 |
13470-50-3 |
|---|---|
分子式 |
C42H85N3O5S |
分子量 |
744.2 g/mol |
IUPAC名 |
N-[2-(2-heptadecyl-1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]octadecanamide;methyl sulfate |
InChI |
InChI=1S/C41H81N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-42-36-38-44(40,3)39-37-43-41(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-39H2,1-3H3;1H3,(H,2,3,4) |
InChIキー |
IOIXBUJAKFHCBU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


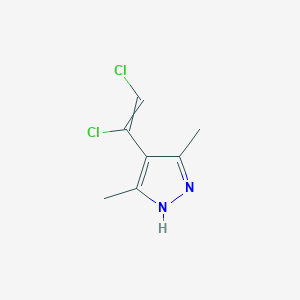
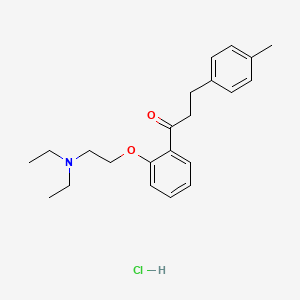

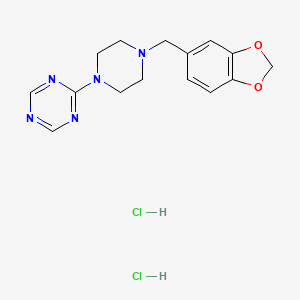
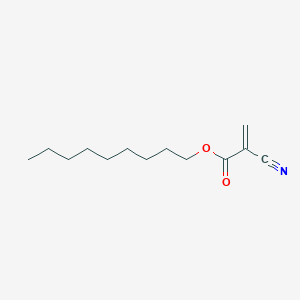

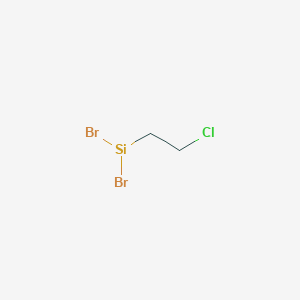
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)
